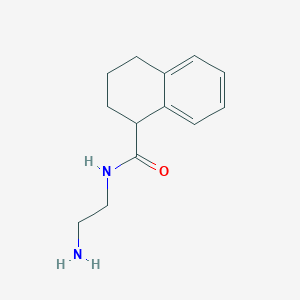

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

All information regarding the use of this CRM can be found on the certificate of analysis.>

Properties

IUPAC Name |

N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNYEBSCXSIDAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656098 |

Source

|

| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84460-89-9 |

Source

|

| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a molecule of significant interest primarily within the pharmaceutical industry. It is recognized as a principal related compound of Tetryzoline, a widely used vasoconstrictor and the active ingredient in many over-the-counter eye drops and nasal sprays. This guide provides a comprehensive overview of the known basic properties, synthesis, and potential pharmacological relevance of this compound. Given the limited publicly available data specifically on this molecule, this guide synthesizes information from commercial suppliers of reference standards, literature on related tetralin derivatives, and the well-documented properties of its parent compound, Tetryzoline.

Chemical Identity and Physicochemical Properties

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a derivative of tetralin, a bicyclic hydrocarbon. The structure features a tetrahydronaphthalene core with a carboxamide group at the 1-position, which is further substituted with an aminoethyl group.

| Property | Value | Source |

| IUPAC Name | N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | [1] |

| Synonyms | Tetrahydrozoline USP Related Compound E, N-(2-aminoethyl)tetralin-1-carboxamide | [2][3] |

| Molecular Formula | C13H18N2O | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| CAS Number | 84460-89-9 (free base) | [1] |

| Melting Point | 190.0-191.6°C | [1] |

| Appearance | White Powder | [1] |

| Storage Condition | 2-8°C | [1] |

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not widely published, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and published methods for analogous tetralin carboxamides. The synthesis would likely originate from 1,2,3,4-tetrahydro-1-naphthoic acid.

Hypothetical Synthesis Workflow

The formation of the amide bond is a key step. This can be achieved through the activation of the carboxylic acid group of 1,2,3,4-tetrahydro-1-naphthoic acid, followed by coupling with ethylenediamine.

Caption: Hypothetical synthesis of the target compound.

Step-by-Step Methodology (Hypothetical):

-

Activation of Carboxylic Acid: 1,2,3,4-Tetrahydro-1-naphthoic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. This is a standard and efficient method for activating carboxylic acids for amidation.

-

Amide Bond Formation: The resulting acyl chloride is then slowly added to a solution of ethylenediamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The final product can be purified by crystallization or column chromatography.

Pharmacological Context and Biological Relevance

The primary context for the study of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is its role as an impurity in Tetryzoline pharmaceutical products.[4][5] Tetryzoline is a sympathomimetic agent that acts as an agonist at α-adrenergic receptors.[3][6] Its vasoconstrictive action is utilized to reduce redness in eyes and nasal congestion.[6][7]

Relationship to Tetryzoline

Tetryzoline's structure features a tetrahydronaphthalene core linked to an imidazoline ring. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be considered a synthetic precursor or a degradation product where the imidazoline ring has been hydrolyzed to an N-acylethylenediamine moiety.

Caption: Relationship between Tetryzoline and its impurity.

The pharmacological activity of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has not been explicitly reported. However, its structural similarity to Tetryzoline suggests a potential for some level of interaction with adrenergic receptors, although likely with a significantly different affinity and efficacy profile. The absence of the rigid imidazoline ring would drastically alter the molecule's conformation and its ability to bind to the receptor's active site in the same manner as Tetryzoline.

The tetralin scaffold itself is found in a variety of biologically active compounds, and derivatives of tetralin-1-carboxamide have been explored for various therapeutic applications.[8] This suggests that while this specific compound is primarily of interest as an impurity, its core structure is pharmacologically relevant.

Analytical Methodologies

The detection and quantification of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide are crucial for the quality control of Tetryzoline drug products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard analytical techniques employed for impurity profiling of Tetryzoline.[4][9]

Typical Analytical Workflow

Caption: General workflow for impurity analysis.

A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector. The identification and quantification of the impurity are achieved by comparing its retention time and peak area to that of a certified reference standard of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

Conclusion

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound of significant interest in the context of pharmaceutical quality control, specifically as a known impurity of Tetryzoline. While detailed, publicly available scientific data on its intrinsic basic and pharmacological properties are scarce, its chemical identity and relationship to Tetryzoline are well-established. Further research into its synthesis, physicochemical characteristics, and potential biological activity could provide valuable insights for both drug development and regulatory science. The analytical methods for its detection are robust and essential for ensuring the purity and safety of Tetryzoline-containing products.

References

-

Veeprho. Tetryzoline Impurities and Related Compound. [Link]

-

Pharmaffiliates. Tetryzoline-impurities. [Link]

-

Pharmaffiliates. Tetrahydrozoline Hydrochloride-impurities. [Link]

- Miyake, H., et al. (2012). One-pot Synthesis of Tetralin Derivatives from 3-Benzoylpropionic Acids: Indium-catalyzed Hydrosilylation of Ketones and Carboxylic Acids and Intramolecular Cyclization. Chemistry Letters, 41(11), 1573-1575.

-

ResearchGate. Hypothesis for preparation of tetralin‐1‐carboxamides. [Link]

-

Wikipedia. Tetryzoline. [Link]

-

Veeprho. Tetrahydrozoline Impurities and Related Compound. [Link]

- Capan, G., et al. (2018).

- Lotfy, H. M., et al. (2015). Development and validation of impurity-profiling UPLC method for the determination of sodium cromoglicate and tetryzoline hydrochloride: Application on rabbit aqueous humor. Journal of Pharmaceutical and Biomedical Analysis, 115, 243-251.

-

ResearchGate. Development and validation of HPTLC densitometric method for simultaneous determination of antazoline hydrochloride and tetryzoline hydrochloride in eye drop and its application as stability indicator. [Link]

-

PubChem. (+-)-Tetrahydrozoline. [Link]

-

ChemBK. Tetralin. [Link]

-

PubChem. Tetrahydrozoline Hydrochloride. [Link]

-

PharmaCompass. Tetryzolin. [Link]

-

Analytica Chemie. Tetryzoline hydrochloride Impurity. [Link]

Sources

- 1. Tetryzoline hydrochloride Impurity - Analytica Chemie [analyticachemie.in]

- 2. veeprho.com [veeprho.com]

- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Tetryzoline - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of impurity-profiling UPLC method for the determination of sodium cromoglicate and tetryzoline hydrochloride: Application on rabbit aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: A Tetrahydrozoline-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, cataloged as Tetrahydrozoline Related Compound E, is a molecule of significant interest in medicinal chemistry and pharmacology due to its structural relationship with the well-known alpha-1 adrenergic agonist, Tetrahydrozoline.[1][2][3] This guide provides a comprehensive overview of its chemical identity, inferred mechanism of action, and a detailed, albeit generalized, synthetic approach. Furthermore, it outlines established experimental protocols for the characterization of its anticipated biological activity at the alpha-1 adrenergic receptor. While specific experimental data for this particular compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers seeking to synthesize, characterize, and evaluate this and similar tetrahydronaphthalene-based carboxamides.

Chemical Identity and Physicochemical Properties

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a derivative of tetralin, featuring a carboxamide linkage to an ethylamine moiety. Its identity is well-established in chemical literature and supplier catalogs.

| Property | Value | Source(s) |

| Chemical Name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | [4] |

| Synonym(s) | Tetrahydrozoline Related Compound E, (1,2,3,4-Tetrahydro-1-naphthyl)formylethylenediamine | [4][5] |

| CAS Number | 84460-89-9 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O | [3] |

| Molecular Weight | 218.29 g/mol | [6] |

| Appearance | White to Off-White Solid | [3][7] |

| Solubility | Soluble in DMSO | [7] |

Synthesis and Characterization

The synthesis of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is achieved through a standard amide bond formation reaction between its carboxylic acid precursor and ethylenediamine.

Synthetic Pathway Overview

The logical synthetic route involves the coupling of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with an excess of ethylenediamine to favor the formation of the mono-acylated product.

Detailed Experimental Protocol: Amide Coupling

This protocol is a generalized procedure based on established amide bond formation techniques. Optimization of specific parameters may be required.

-

Activation of the Carboxylic Acid:

-

Dissolve 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and an activating agent, such as Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

-

Amine Addition:

-

In a separate flask, dissolve a large excess of ethylenediamine (e.g., 5-10 equivalents) in the same anhydrous solvent. The excess is crucial to minimize the formation of the di-acylated byproduct.

-

Slowly add the activated carboxylic acid solution to the ethylenediamine solution under an inert atmosphere (e.g., nitrogen or argon) at 0 °C to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the desired compound.

-

Characterization

The identity and purity of the synthesized N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the successful formation of the amide bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide C=O stretch (around 1640 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹).

Note: Specific spectral data for this compound is not publicly available. Researchers are advised to acquire and interpret their own analytical data.

Inferred Biological Activity and Mechanism of Action

As a known related compound to Tetrahydrozoline, N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is hypothesized to act as an agonist at alpha-1 adrenergic receptors.[8][9]

The Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of alpha-1 adrenergic receptors, which are Gq-protein coupled receptors, initiates a well-characterized signaling cascade.

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction and vasoconstriction.

Experimental Protocols for Biological Evaluation

To validate the hypothesized activity of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, the following experimental protocols can be employed.

Alpha-1 Adrenergic Receptor Binding Assay

This assay determines the affinity of the compound for the alpha-1 adrenergic receptor.

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the human alpha-1 adrenergic receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled antagonist with known high affinity for the receptor (e.g., [³H]-Prazosin), and varying concentrations of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of the compound to elicit a cellular response mediated by the alpha-1 adrenergic receptor.[8][10][11]

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line expressing the alpha-1 adrenergic receptor (e.g., HEK293 cells) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test compound.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add the different concentrations of the test compound to the wells and immediately begin monitoring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

-

Conclusion

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a structurally interesting molecule with a high probability of acting as an alpha-1 adrenergic receptor agonist. This guide provides a framework for its synthesis and biological evaluation, drawing upon established chemical and pharmacological principles. Further research is warranted to fully elucidate its specific physicochemical properties, pharmacological profile, and potential therapeutic applications. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.

References

-

USP Monographs: Tetrahydrozoline Hydrochloride - USP29-NF24 . Available at: [Link]

-

Tetrahydrozoline Hydrochloride Impurities and Related Compound - Veeprho . Available at: [Link]

-

Tetrahydrozoline Hydrochloride-impurities - Pharmaffiliates . Available at: [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals . Available at: [Link]

-

Impurity Control in the European Pharmacopoeia . Available at: [Link]

-

Tetrahydrozoline USP Related Compound E - KM Pharma Solution Private Limited . Available at: [Link]

-

Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Request PDF - ResearchGate . Available at: [Link]

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity - MDPI . Available at: [Link]

-

Tetryzoline - Wikipedia . Available at: [Link]

-

Tetrahydrozoline Related Compound E. - Briti Scientific . Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetryzoline - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrozoline Related Compound E (N-(2-Aminoethyl)-1,2,… [cymitquimica.com]

- 4. kmpharma.in [kmpharma.in]

- 5. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-yl-carboxamide Hydrochloride ((1,2,3,4-Tetrahydro-1-naphthyl)formylethylenediamine Hydrochloride) [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. britiscientific.com [britiscientific.com]

- 8. veeprho.com [veeprho.com]

- 9. edqm.eu [edqm.eu]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. beilstein-journals.org [beilstein-journals.org]

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS number

An In-depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, a key chemical intermediate and pharmaceutical reference standard. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge, from fundamental chemical identity to detailed synthetic protocols and potential applications. We delve into the causality behind experimental choices, emphasizing self-validating methodologies to ensure scientific integrity. This guide covers the compound's synthesis via a regioselective mono-amidation strategy, its analytical characterization, and its established role as a related compound to the pharmaceutical agent Tetryzoline. All claims and protocols are substantiated with authoritative references to ensure accuracy and trustworthiness.

Chemical Identity and Physicochemical Properties

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound featuring a tetrahydronaphthalene core linked to an ethylenediamine moiety via an amide bond. This structure makes it a valuable building block and a significant compound in pharmaceutical analysis. Its identity is primarily defined by its CAS Registry Number, with different numbers assigned to the free base and its hydrochloride salt forms.

The hydrochloride salt is often used in laboratory settings to improve the compound's stability and solubility in aqueous media. For the purpose of synthesis and characterization, understanding the properties of both the free base and its salts is crucial.

An In-Depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a notable organic compound featuring a tetralin core linked to an ethylenediamine moiety via a carboxamide group. While not extensively documented in peer-reviewed literature as a primary therapeutic agent, its structural relationship to pharmacologically active molecules and its classification as a related compound to the vasoconstrictor Tetryzoline highlight its significance in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its molecular structure, plausible synthetic routes based on established organic chemistry principles, and expected methods for its characterization. The potential biological context and therapeutic avenues for derivatives of the tetralin-carboxamide scaffold are also discussed, offering insights for researchers exploring this chemical space.

Molecular Structure and Physicochemical Properties

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is characterized by a chiral carbon at the 1-position of the tetrahydronaphthalene ring, to which the carboxamide group is attached. The molecule's structure combines the rigid, partially saturated bicyclic system of tetralin with the flexible and basic ethylenediamine side chain.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.30 g/mol | [1] |

| CAS Number (Free Base) | 84460-89-9 | [1][2] |

| CAS Number (HCl Salt) | 1828966-95-5 | [3] |

| IUPAC Name | N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | [2] |

Synthesis of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Retrosynthetic Analysis

The logical disconnection for the synthesis of the target molecule is at the amide bond, leading back to the carboxylic acid and the diamine precursors.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

This key precursor can be synthesized from commercially available starting materials. A common route involves the derivatization of tetralone.

Proposed Amide Coupling Protocol

The following protocol describes a general yet robust method for the amide coupling reaction using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach is widely used due to its efficiency and mild reaction conditions.[4]

Experimental Protocol: Amide Coupling

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: To the activated carboxylic acid solution, add a solution of ethylenediamine (1.5 eq) in the same anhydrous solvent dropwise. The use of a slight excess of the diamine can help to favor the mono-acylation product.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted amine and EDC-urea byproduct, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. The availability of this compound as a commercial reference standard implies that a full suite of analytical data is available from suppliers.[1][2][5]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the tetralin ring (approx. 7.0-7.2 ppm).- Aliphatic protons of the tetralin ring (approx. 1.5-3.0 ppm).- Methylene protons of the ethylenediamine chain.- Amide and amine protons (variable, may exchange with D₂O). |

| ¹³C NMR | - Aromatic carbons of the tetralin ring.- Aliphatic carbons of the tetralin ring.- Carbonyl carbon of the amide (approx. 170-175 ppm).- Methylene carbons of the ethylenediamine chain. |

| FT-IR | - N-H stretching of the primary amine and secondary amide.- C=O stretching of the amide (approx. 1640-1680 cm⁻¹).- Aromatic C-H stretching.- Aliphatic C-H stretching. |

| Mass Spectrometry | - Molecular ion peak (M+) corresponding to the molecular weight (218.30 for the free base).- Fragmentation pattern consistent with the structure. |

Biological Context and Therapeutic Potential

While specific biological activity data for N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not widely published, the tetralin-carboxamide scaffold is present in a number of biologically active compounds, suggesting potential avenues for research.

-

Antitubercular Activity: Several studies have explored tetrahydronaphthalene amide derivatives as inhibitors of Mycobacterium tuberculosis.[6] These compounds have shown promise as inhibitors of ATP synthase, a critical enzyme for the bacterium's survival.[6]

-

Anticancer Properties: Derivatives of tetralin have been investigated for their potential as anticancer agents. For example, novel thiazoline-tetralin hybrids have demonstrated cytotoxic effects against various cancer cell lines.[7][8]

-

Neurological Applications: The tetrahydronaphthalene amide moiety is found in compounds that have been studied as selective 5-HT₁B receptor antagonists, with potential applications in treating depression and anxiety.[6]

The structural similarity of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide to these active molecules suggests it could serve as a valuable building block or a starting point for the development of new therapeutic agents. Its role as a related compound to Tetryzoline also indicates its relevance in the quality control and analysis of this pharmaceutical product.[1][5]

Conclusion

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound of interest due to its chemical structure and its relationship to known bioactive molecules. This guide has provided a detailed overview of its molecular properties, a plausible and detailed synthetic strategy based on established chemical principles, and the expected analytical characterization. While further research is needed to fully elucidate its specific biological activities and potential therapeutic applications, the information presented here serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

-

Aquigen Bio Sciences. (n.d.). Tetrahydrozoline USP Related Compound E. Retrieved January 19, 2026, from [Link].

-

ChemWhat. (n.d.). Tetrahydrozoline USP Related Compound E CAS#: 84460-89-9. Retrieved January 19, 2026, from [Link].

-

My Skin Recipes. (n.d.). N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride. Retrieved January 19, 2026, from [Link].

-

Lead Sciences. (n.d.). N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride. Retrieved January 19, 2026, from [Link].

-

Veeprho. (n.d.). Tetrahydrozoline Related Compound E | CAS 84460-89-9. Retrieved January 19, 2026, from [Link].

- Kos, J., et al. (2018). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 23(1), 135.

-

ResearchGate. (n.d.). Hypothesis for preparation of tetralin‐1‐carboxamides. Retrieved January 19, 2026, from [Link].

- Turan-Zitouni, G., et al. (2018).

- West, N. P., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059.

-

Pharmaffiliates. (n.d.). N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. Retrieved January 19, 2026, from [Link].

-

ResearchGate. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Retrieved January 19, 2026, from [Link].

- Google Patents. (2003). US 7,790,905 B2.

- Google Patents. (2015). US 9,498,476 B2.

-

Fisher Scientific. (n.d.). N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-yl-carboxamide. Retrieved January 19, 2026, from [Link].

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-yl-carboxam. Retrieved January 19, 2026, from [Link].

-

Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Retrieved January 19, 2026, from [Link].

- Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(4), 481-491.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Turan-Zitouni, G., et al. (2018).

- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Vankayala, S. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624.

- Google Patents. (2006). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

- Google Patents. (2005). US6946120B2 - Pharmaceutical composition.

-

PubChem. (n.d.). N-(2-Aminoethyl)-1-naphthylacetamide. Retrieved January 19, 2026, from [Link].

- Jurkschat, K., et al. (2019). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 15, 2336-2342.

-

ResearchGate. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 19, 2026, from [Link].

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved January 19, 2026, from [Link].

Sources

- 1. Tetrahydrozoline USP Related Compound E | CAS No: 84460-89-9 [aquigenbio.com]

- 2. veeprho.com [veeprho.com]

- 3. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride - Lead Sciences [lead-sciences.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Putative Mechanism of Action of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from its close structural analog, AR-A000002 ((R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide) , a well-characterized, potent, and selective 5-HT1B receptor antagonist. By examining the pharmacology of AR-A000002, we infer the likely molecular interactions and downstream signaling pathways through which N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide may exert its effects on the central nervous system. This guide is intended to provide a robust theoretical framework to inform future experimental design and drug development efforts.

Introduction: The Tetrahydronaphthalene Carboxamide Scaffold

The tetrahydronaphthalene core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active compounds. Derivatives of this scaffold have shown affinity for a range of biological targets, including monoamine receptors. Notably, the carboxamide functional group plays a crucial role in establishing specific interactions with receptor binding pockets. While N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide itself is not extensively studied, its structural similarity to known selective serotonin receptor ligands, particularly 5-HT1B antagonists, provides a strong foundation for hypothesizing its mechanism of action. A related derivative, AR-A000002, has been identified as a selective and high-affinity 5-hydroxytryptamine (5-HT1B) receptor antagonist, with demonstrated efficacy in animal models of anxiety and depression.[1] This guide will therefore focus on the established pharmacology of AR-A000002 to build a comprehensive picture of the likely biological activity of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

Core Putative Mechanism of Action: Selective 5-HT1B Receptor Antagonism

The primary hypothesized mechanism of action for N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is the antagonism of the serotonin 1B receptor (5-HT1B). This G-protein coupled receptor (GPCR) is predominantly located on the presynaptic terminals of serotonergic neurons, where it functions as an autoreceptor, and on the terminals of other neurons (as a heteroreceptor), regulating the release of neurotransmitters.

Receptor Binding Profile: Insights from AR-A000002

AR-A000002 exhibits high affinity and selectivity for the 5-HT1B receptor.[2] The binding affinities (Ki) for AR-A000002 at various receptors are summarized in the table below. This profile suggests that the tetrahydronaphthalene carboxamide scaffold is well-suited for potent and selective interaction with the 5-HT1B receptor.

| Receptor Target | Species | Ki (nM) | Source |

| 5-HT1B (recombinant) | Guinea Pig | 0.47 | [2] |

| 5-HT1B/1D (cortex) | Guinea Pig | 0.24 | [2] |

| 5-HT1D | Guinea Pig | 5 | [2] |

| 5-HT1B/1D (cortex) | Rat | 20 | [2] |

| 5-HT2A (cortex) | Rat | 339 | [2] |

| 5-HT1A (hippocampus) | Rat | 3070 | [2] |

| Dopamine D2 | - | 330 | [2] |

| α1-Adrenoceptors | - | 490 | [2] |

The data clearly indicates a high degree of selectivity of AR-A000002 for the 5-HT1B receptor over other serotonin receptor subtypes and other monoamine receptors. This selectivity is crucial for minimizing off-target effects and achieving a desirable therapeutic window.

Functional Antagonism and Downstream Signaling

As a 5-HT1B antagonist, N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is predicted to block the inhibitory effects of serotonin on its own release. The 5-HT1B receptor is coupled to the Gi/o family of G-proteins. Activation of this receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By antagonizing this receptor, the compound would prevent this negative feedback loop, leading to a sustained increase in the synaptic concentration of serotonin. This enhanced serotonergic neurotransmission is a well-established mechanism for the therapeutic effects of many antidepressant and anxiolytic drugs.[3]

The functional antagonist activity of AR-A000002 has been demonstrated in vivo, where it effectively blocks the effects of 5-HT1B agonists.[4][5] Furthermore, it has been shown to increase serotonin metabolism and synthesis in the brain, consistent with the blockade of presynaptic autoreceptors.[5]

Caption: Putative signaling pathway of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the hypothesized mechanism of action of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, a series of in vitro and in vivo assays are recommended. The following protocols are based on standard methodologies used for the characterization of GPCR ligands.

Radioligand Binding Assay

This assay determines the affinity (Ki) of the test compound for the 5-HT1B receptor.

Objective: To quantify the binding affinity of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide to the human 5-HT1B receptor.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT1B receptor.

-

Radioligand: Use a high-affinity radiolabeled 5-HT1B receptor ligand, such as [3H]-GR125743.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay determines the functional activity (antagonism) of the test compound at the 5-HT1B receptor.

Objective: To measure the ability of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide to antagonize agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Use a cell line expressing the human 5-HT1B receptor (e.g., CHO-K1).

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Pre-incubation: Add varying concentrations of the test compound and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a 5-HT1B agonist (e.g., 5-Carboxamidotryptamine) and an adenylyl cyclase stimulator (e.g., forskolin) and incubate for another period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value for the antagonist.

In Vivo Pharmacology and Potential Therapeutic Implications

Based on the profile of AR-A000002, N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is predicted to have significant effects on the central nervous system. The blockade of 5-HT1B autoreceptors is expected to increase synaptic serotonin levels, a mechanism associated with antidepressant and anxiolytic effects.

In vivo studies with AR-A000002 have demonstrated:

-

Anxiolytic Activity: Efficacy in animal models of anxiety, such as the separation-induced vocalization paradigm.[4]

-

Antidepressant-like Efficacy: Positive results in models of depression, including the differential reinforcement of low rates (DRL) schedule of reinforcement and the learned helplessness paradigm.[4]

These findings suggest that N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide could be a promising candidate for the treatment of mood and anxiety disorders. Further preclinical evaluation in relevant animal models is warranted to confirm these potential therapeutic applications.

Conclusion

While direct experimental data for N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is currently unavailable, a comprehensive analysis of its close structural analog, AR-A000002, provides a strong basis for postulating its mechanism of action. The available evidence strongly suggests that this compound is a potent and selective 5-HT1B receptor antagonist. By blocking the presynaptic 5-HT1B autoreceptors, it is expected to enhance serotonergic neurotransmission, a key mechanism for the treatment of depression and anxiety. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. The favorable pharmacological profile of the tetrahydronaphthalene carboxamide scaffold highlights its potential for the development of novel CNS therapeutics.

References

-

Hudzik, T. J., et al. (2003). Behavioral pharmacology of AR-A000002, a novel, selective 5-hydroxytryptamine(1B) antagonist. The Journal of Pharmacology and Experimental Therapeutics, 304(3), 1072–1084. [Link]

-

Stenfors, C., et al. (2004). Pharmacology of a novel selective 5-hydroxytryptamine1B receptor antagonist, AR-A000002. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(3), 330–337. [Link]

-

Slassi, A. (2002). Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications. Current Topics in Medicinal Chemistry, 2(6), 547-560. [Link]

-

Sun, D., et al. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059. [Link]

Sources

- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral pharmacology of AR-A000002, a novel, selective 5-hydroxytryptamine(1B) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of a novel selective 5-hydroxytryptamine1B receptor antagonist, AR-A000002 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Tetrahydronaphthalene Amide Derivatives: A Technical Guide

This guide provides an in-depth exploration of the discovery and development of tetrahydronaphthalene amide (THNA) derivatives, a versatile scaffold with significant therapeutic potential. We will delve into the rationale behind their design, synthetic strategies, pharmacological evaluation, and the critical structure-activity relationships (SAR) that govern their efficacy across different biological targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydronaphthalene ring system, a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring, is a common motif in biologically active compounds.[1] Its rigid, three-dimensional structure provides a well-defined framework for the precise orientation of functional groups, making it an attractive scaffold for interacting with biological targets. The incorporation of an amide functionality introduces a key hydrogen bond donor and acceptor, further enhancing the potential for high-affinity binding to proteins.

The therapeutic journey of tetrahydronaphthalene derivatives is diverse, with early examples showing activity as dopamine receptor agonists for conditions like Parkinson's disease.[2] More recently, the amide derivatives of this scaffold have garnered significant attention, demonstrating potent activity in disparate therapeutic areas, from infectious diseases to central nervous system (CNS) disorders. This guide will explore these developments, with a particular focus on the strategic decisions and experimental methodologies that have driven the progression of THNAs from initial hits to preclinical candidates.

Design Philosophy and Therapeutic Targets

The development of THNA derivatives is often guided by a strategy of scaffold hopping or the modification of known pharmacophores. The rigid tetrahydronaphthalene core serves as a bioisostere for other cyclic systems or as a constrained analog of more flexible molecules, helping to lock in a bioactive conformation and improve target selectivity.

Targeting Bacterial ATP Synthase for Tuberculosis

A prime example of THNA development is in the fight against drug-resistant tuberculosis (TB). The success of bedaquiline, a diarylquinoline that inhibits the mycobacterial ATP synthase, validated this enzyme as a key therapeutic target. However, concerns over its long half-life and potential for cardiotoxicity spurred the search for safer alternatives.

THNAs were identified as a novel class of ATP synthase inhibitors. The design strategy focused on creating compounds with improved pharmacokinetic profiles, such as reduced lipophilicity and faster clearance, to mitigate the risks associated with bedaquiline.[3] This work has led to the synthesis and evaluation of numerous THNA analogues, with some exhibiting potent in vitro activity against Mycobacterium tuberculosis.[3]

Modulating Central Nervous System Receptors

The tetrahydronaphthalene scaffold is also a key feature in ligands for G-protein coupled receptors (GPCRs) in the CNS, including dopamine and serotonin receptors.

-

Dopamine Receptor Agonists: Derivatives of 2-aminotetralin are well-established dopamine receptor agonists. The orientation of the amino group and hydroxyl substituents on the aromatic ring are critical for activity. The development of amide derivatives in this space aims to fine-tune receptor subtype selectivity and improve drug-like properties.

-

Serotonin (5-HT) Receptor Ligands: The THNA scaffold has been explored for its potential to modulate serotonin receptors, such as the 5-HT1B receptor. Antagonists of this receptor are being investigated for the treatment of depression and other psychiatric disorders.[4]

Synthesis of Tetrahydronaphthalene Amide Derivatives

The synthesis of THNAs generally involves two key stages: the construction of the substituted 2-aminotetralin core and the subsequent amide coupling with a carboxylic acid.

Synthesis of the 2-Aminotetralin Core

A common route to the chiral 2-aminotetralin scaffold starts from a substituted β-tetralone.

-

Reductive Amination:

-

To a solution of the desired β-tetralone in a suitable solvent (e.g., methanol or dichloromethane), add the desired amine (e.g., benzylamine as a protecting group).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

Purify the resulting secondary amine by column chromatography.

-

-

Chiral Resolution (if required):

-

The racemic amine can be resolved using a chiral acid, such as mandelic acid or tartaric acid, to form diastereomeric salts.

-

Fractional crystallization of the diastereomeric salts, followed by basification, will yield the enantiomerically pure amine.

-

-

Deprotection (if necessary):

-

If a protecting group like benzylamine was used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the primary 2-aminotetralin.

-

Amide Coupling

The final step in the synthesis of THNAs is the coupling of the 2-aminotetralin core with a carboxylic acid.

-

Activation of the Carboxylic Acid:

-

To a stirred solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

-

Often, an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is included to improve efficiency and suppress side reactions.[5]

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Addition of the Amine:

-

Add a solution of the 2-aminotetralin derivative and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature until completion.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydronaphthalene amide.

-

Diagram: General Synthetic Workflow for Tetrahydronaphthalene Amides

Caption: Synthetic workflow for THNA derivatives.

Pharmacological Evaluation

The pharmacological evaluation of THNA derivatives is highly dependent on the therapeutic target. Below are representative protocols for assessing activity against bacterial ATP synthase and GPCRs.

Anti-mycobacterial Activity and ATP Synthase Inhibition

-

Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Assay Setup: In a 96-well plate, add the bacterial culture and the diluted compounds. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Readout: Determine the minimum inhibitory concentration (MIC) by measuring bacterial growth, typically using a resazurin-based assay where a color change indicates viable bacteria.

GPCR Functional Assays

For THNAs targeting GPCRs, functional assays that measure downstream signaling events are crucial. The choice of assay depends on the G-protein coupling of the receptor (Gαs, Gαi, or Gαq).

This protocol describes a homogeneous time-resolved fluorescence (HTRF) competition assay.

-

Cell Culture: Culture cells stably expressing the target GPCR (e.g., HEK293 cells).

-

Assay Setup:

-

Dispense cells into a 384-well plate.

-

Add serial dilutions of the test compounds. For antagonist mode, add a fixed concentration of an agonist.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Lysis and Detection:

-

Add a lysis buffer containing the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

-

Incubate for 1 hour at room temperature.

-

-

Readout:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

An increase in cellular cAMP will lead to a decrease in the HTRF signal.[6]

-

Calculate EC₅₀ or IC₅₀ values from the dose-response curves.

-

Diagram: GPCR Signaling and Assay Readouts

Caption: GPCR signaling and corresponding assay readouts.

This protocol utilizes a fluorescent imaging plate reader (FLIPR).

-

Cell Plating: Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the loading buffer to the cells and incubate for 1 hour at 37°C.

-

-

Compound Addition and Measurement:

-

Prepare a plate with the test compounds.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time.

-

-

Data Analysis:

-

An increase in fluorescence indicates a rise in intracellular calcium.

-

Analyze the kinetic data to determine the response magnitude and calculate EC₅₀ or IC₅₀ values.

-

Structure-Activity Relationships (SAR)

The SAR of THNA derivatives is highly dependent on the target. However, some general principles have emerged.

SAR for Anti-mycobacterial Activity

For the inhibition of M. tuberculosis ATP synthase, the SAR can be summarized as follows:

| Position/Moiety | Favorable Substituents | Unfavorable Substituents |

| Tetrahydronaphthalene 5-position | Small alkyl groups (e.g., methyl) | Bulky groups |

| Tetrahydronaphthalene 8-position | N-methylpiperazine | |

| Amide Linker | Bicyclic heterocyclic carboxylic acids | |

| Terminal Benzene Ring | Electron-donating groups | Electron-withdrawing groups |

SAR for CNS Receptor Activity

For dopamine and serotonin receptor ligands, the SAR is more complex and often subtype-specific.

-

2-Amino Group: The nature of the substituents on the nitrogen is critical. For dopamine agonists, di-n-propyl substitution is often optimal.

-

Aromatic Ring Substitution: The position and nature of hydroxyl or methoxy groups on the benzene ring are key determinants of activity and selectivity. For example, 5,6-dihydroxy substitution is often associated with potent dopaminergic agonism.[7]

-

Stereochemistry: The chirality at the 2-position of the tetralin ring is often crucial for activity, with one enantiomer typically being significantly more potent.[8]

ADME and Toxicology Considerations

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical for the successful development of any drug candidate.[9][10]

Key ADME Parameters for THNAs

-

Lipophilicity (LogP/LogD): This property influences solubility, permeability, and off-target effects. For anti-TB THNAs, a key goal was to reduce lipophilicity compared to bedaquiline to improve the safety profile.[3]

-

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are used to assess the metabolic stability of the compounds. The tetrahydronaphthalene ring can be hydroxylated, and the amide bond can be susceptible to hydrolysis.

-

hERG Inhibition: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity. Early screening for hERG liability is essential.

-

Plasma Protein Binding: The extent of plasma protein binding affects the free concentration of the drug available to interact with its target.

The following table presents representative pharmacokinetic data for an optimized anti-TB THNA compared to bedaquiline.

| Compound | Mouse Microsomal Clearance (µL/min/mg) | Human Microsomal Clearance (µL/min/mg) | Plasma Half-life (h) |

| Bedaquiline | < 5 | < 5 | 24 |

| Optimized THNA | 50 | 20 | 4 |

Data is illustrative and based on findings from literature.[3]

Future Directions and Conclusion

Tetrahydronaphthalene amide derivatives represent a promising and versatile scaffold in modern drug discovery. The successful development of potent anti-mycobacterial agents has demonstrated the potential of this chemical class. Future work will likely focus on:

-

Exploring New Therapeutic Areas: The adaptability of the THNA scaffold suggests its potential for a wide range of targets beyond those discussed here.

-

Fine-tuning ADME/Tox Properties: Further optimization of metabolic stability, solubility, and off-target effects will be crucial for advancing these compounds to the clinic.

-

Application of Bioisosteric Replacements: Replacing the amide bond with other functional groups (e.g., triazoles, oxadiazoles) could lead to compounds with improved pharmacokinetic properties.[6]

References

- McDermed, J. D., McKenzie, G. M., & Freeman, A. P. (1979). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 22(12), 1469–1475.

-

Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

- McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547–549.

-

Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. [Link]

-

Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

- Guiso, M., Cislaghi, G., & Verpilio, I. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(1), 1–49.

-

ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

- Sandoz Inc. (1983). Tetraline derivatives, their production and pharmaceutical compositions containing them (U.S. Patent No. 4,410,519). U.S.

-

BioIVT. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

- Sutherland, H. S., Lu, G.-L., Tong, A. S. T., Conole, D., Franzblau, S. G., Upton, A. M., Lotlikar, M. U., Cooper, C. B., Palmer, B. D., Choi, P. J., & Denny, W. A. (2022). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 229, 114059.

- Chatterjee, J., & Laufer, B. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(27), 2648–2651.

- Slassi, A. (2002). Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications. Current Topics in Medicinal Chemistry, 2(6), 559–574.

-

Yale University. (n.d.). Module 3: ADME and Toxicology. Center for Green Chemistry & Green Engineering. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1,2,3,4-Tetrahydronaphthalene (HMDB0244120). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. tandfonline.com [tandfonline.com]

- 3. orgchemres.org [orgchemres.org]

- 4. hepatochem.com [hepatochem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Metabolism of polycyclic compounds. 16. The metabolism of 1:2-dihydronaphthalene and 1:2-epoxy-1:2:3:4-tetrahydronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, a molecule of interest due to its structural relationship to the well-known alpha-adrenergic agonist, Tetrahydrozoline. While direct research on this specific compound is limited, this document synthesizes available information on its chemical properties, outlines a robust synthetic strategy based on established chemical principles, and extrapolates a likely pharmacological profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical entities.

Introduction: The Tetrahydronaphthalene Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydronaphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This scaffold is present in compounds targeting the central nervous system, cardiovascular system, and infectious diseases. The subject of this guide, N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, is formally designated as "Tetrahydrozoline USP Related Compound E," indicating its status as a known impurity or synthetic precursor related to the ocular and nasal decongestant, Tetrahydrozoline[1][2][3]. This association provides a critical starting point for understanding its potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| Chemical Name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | [4] |

| Synonym(s) | Tetrahydrozoline USP Related Compound E | [2] |

| CAS Number | 84460-89-9 | [2][4] |

| Molecular Formula | C₁₃H₁₈N₂O | [4] |

| Molecular Weight | 218.29 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |

Synthesis of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Synthesis of the Precursor: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

This key precursor is commercially available, but can also be synthesized through various established methods[5]. A common laboratory-scale preparation involves the carboxylation of a suitable organometallic derivative of 1,2,3,4-tetrahydronaphthalene.

Amide Coupling Reaction: A Step-by-Step Protocol

The formation of the amide bond between 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and ethylenediamine can be efficiently achieved using standard peptide coupling reagents. The following protocol is a well-established method for such transformations[1][6].

Materials:

-

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

-

Ethylenediamine (used in excess to favor mono-acylation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1 equivalent).

-

Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM.

-

Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve a large excess of ethylenediamine (e.g., 5-10 equivalents) in the reaction solvent. This excess is crucial to minimize the formation of the di-acylated byproduct.

-

Coupling: Slowly add the activated carboxylic acid solution to the ethylenediamine solution at 0 °C (ice bath).

-

Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

Caption: Synthetic workflow for N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

Inferred Pharmacological Profile: An Alpha-Adrenergic Modulator?

Due to the lack of direct pharmacological studies on N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, its biological activity must be inferred from its structural relationship to Tetrahydrozoline.

The Alpha-Adrenergic System

The adrenergic system, a key component of the sympathetic nervous system, is modulated by catecholamines like norepinephrine and epinephrine. Adrenergic receptors are classified into alpha (α) and beta (β) subtypes. Alpha-adrenergic receptors are further divided into α1 and α2 subtypes, which are involved in a wide range of physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission.

Tetrahydrozoline: An Alpha-Adrenergic Agonist

Tetrahydrozoline is a well-characterized α-adrenergic agonist with a higher affinity for α1 receptors. Its primary mechanism of action is the constriction of conjunctival blood vessels, which reduces redness and swelling in the eyes[7][8]. It is also used as a nasal decongestant.

Postulated Mechanism of Action

Given that N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a known related substance to Tetrahydrozoline, it is plausible that it also interacts with adrenergic receptors. The structural differences, primarily the replacement of the imidazoline ring with an N-(2-aminoethyl)carboxamide group, would likely alter its affinity and efficacy at these receptors. It could potentially act as an agonist, partial agonist, or even an antagonist at α1 and/or α2 adrenergic receptors.

Caption: Postulated interaction with the alpha-adrenergic signaling pathway.

Future Research Directions

The information presented in this guide highlights several key areas for future investigation:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of the synthesis and full spectroscopic characterization of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is needed to provide a solid foundation for further research.

-

Pharmacological Profiling: A comprehensive in vitro pharmacological profiling is essential to determine its binding affinities and functional activities at a panel of adrenergic and other relevant receptors.

-

In Vivo Studies: Depending on the in vitro profile, in vivo studies in relevant animal models could explore its potential therapeutic applications, for example, in cardiovascular or central nervous system disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs would provide valuable insights into the structural requirements for activity at its biological target(s).

Conclusion

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a molecule with a clear structural lineage to the α-adrenergic agonist Tetrahydrozoline. While direct biological data is currently lacking, the information synthesized in this guide provides a strong rationale for its investigation as a potential modulator of the adrenergic system. The outlined synthetic protocol offers a reliable means of accessing this compound for further study. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological potential of this intriguing molecule.

References

-

A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results.[1]

-

A simple, precise, accurate, and stability-indicating method is developed and validated for analysis of tetrahydrozoline hydrochloride in eye drop formulations.[9][10]

-

Tetrahydrozoline (Tetryzoline), a derivative of imidazoline, is an α-adrenergic agonist that causes vasoconstriction.[7]

-

A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed.[11][12]

-

TCI Chemicals provides product information for 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid, including its properties and specifications.

-

Pharmaffiliates is a supplier of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.[4]

-

USP provides a reference standard for Tetrahydrozoline Related Compound E (N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide).[2][3]

-

A practical and efficient method has been developed for the amidation of carboxylic acids using phosphonitrilic chloride trimer (PNT).[6]

-

Pharmaffiliates provides information on Tetrahydrozoline hydrochloride and its impurities.[8]

-

ACS Publications presents a study on novel Tetrahydrozoline voltammetric sensors.[13]

-

A patent for a process for the preparation of various amide compounds.[14]

-

Veeprho is a supplier of Tetrahydrozoline hydrochloride impurities and related compounds.[15][16]

-

A European patent describing the synthesis of Dabigatran, which involves amide bond formation.[17]

-

Ataman Kimya provides information on the properties and applications of 1,2,3,4-Tetrahydronaphthalene.

-

A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4 is reported.[18]

-

A US patent describing a process for the preparation of a pyrrole-1-carboxamide derivative.[19]

-

A study on the synthesis and alpha 2-adrenergic activity of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines.[20]

-

An Organic Syntheses procedure for the preparation of 1,2,3,4-tetraphenylnaphthalene.[21]

-

Fisher Scientific is a supplier of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid.[5]

-

A patent application for a process for the preparation of Atogepant and its intermediates.[22]

-

A procedure for the synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.[23]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]